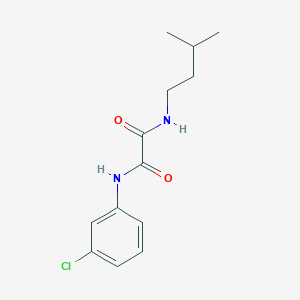
N-(3-chlorophenyl)-N'-(3-methylbutyl)ethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chlorophenyl)-N'-(3-methylbutyl)ethanediamide, also known as ACR16, is a chemical compound that has been extensively studied for its potential therapeutic effects. It belongs to the class of compounds known as fatty acid amide hydrolase (FAAH) inhibitors, which are being investigated for their potential in treating a range of conditions, including pain, anxiety, and inflammation.
作用机制
The mechanism of action of N-(3-chlorophenyl)-N'-(3-methylbutyl)ethanediamide involves inhibition of FAAH, which is an enzyme that breaks down endocannabinoids in the body. Endocannabinoids are naturally occurring compounds that play a role in pain, anxiety, and inflammation, among other functions. By inhibiting FAAH, this compound increases the levels of endocannabinoids in the body, which can lead to a reduction in pain and inflammation, as well as an improvement in mood.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of FAAH, the increase in endocannabinoid levels, and the reduction in pain and inflammation. This compound has also been shown to have anxiolytic and antidepressant effects, which may be related to its ability to modulate endocannabinoid signaling in the brain.
实验室实验的优点和局限性
One of the advantages of using N-(3-chlorophenyl)-N'-(3-methylbutyl)ethanediamide in lab experiments is that it is a highly selective FAAH inhibitor, which means that it specifically targets this enzyme and does not affect other enzymes or receptors in the body. This makes it a useful tool for studying the role of endocannabinoids in various physiological processes. However, one of the limitations of using this compound is that it is not very soluble in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for research on N-(3-chlorophenyl)-N'-(3-methylbutyl)ethanediamide and related compounds. One area of interest is the development of more potent and selective FAAH inhibitors, which may have greater therapeutic potential for treating pain, anxiety, and other conditions. Another area of interest is the investigation of the long-term effects of FAAH inhibition on endocannabinoid signaling in the body, as well as the potential for tolerance to develop over time. Finally, there is a need for further clinical trials to evaluate the safety and efficacy of FAAH inhibitors in humans, particularly in the context of chronic pain and other conditions.
合成方法
The synthesis of N-(3-chlorophenyl)-N'-(3-methylbutyl)ethanediamide involves a multi-step process that includes the reaction of 3-chloroaniline with 3-methylbutan-1-amine to form the intermediate product, which is then reacted with ethyl chloroformate to produce the final product. The synthesis of this compound has been optimized to produce high yields and purity, and it has been extensively characterized using various analytical techniques.
科学研究应用
N-(3-chlorophenyl)-N'-(3-methylbutyl)ethanediamide has been the subject of numerous scientific studies, which have investigated its potential therapeutic effects. One of the primary applications of this compound is in the treatment of pain, as it has been shown to be effective in reducing pain in preclinical models of neuropathic and inflammatory pain. This compound has also been investigated for its potential in treating anxiety and depression, as it has been shown to have anxiolytic and antidepressant effects in preclinical models.
属性
IUPAC Name |
N'-(3-chlorophenyl)-N-(3-methylbutyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2/c1-9(2)6-7-15-12(17)13(18)16-11-5-3-4-10(14)8-11/h3-5,8-9H,6-7H2,1-2H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJNAXQBTKQXHOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C(=O)NC1=CC(=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[3-(2-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B5216800.png)
![ethyl [(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate](/img/structure/B5216804.png)
![N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5216808.png)
![N-{2-methoxy-5-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}propanamide](/img/structure/B5216825.png)
![4-[4-(1-piperidinylcarbonyl)benzyl]morpholine](/img/structure/B5216833.png)
![N~1~-[2-(benzylthio)ethyl]-N~2~-(2,4-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5216838.png)
![4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl benzenesulfonate](/img/structure/B5216853.png)
![dimethyl [methylenebis(3-nitro-4,1-phenylene)]biscarbamate](/img/structure/B5216867.png)
![3-butyl-5-[2-(1-ethyl-4(1H)-quinolinylidene)ethylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5216875.png)
![N,1-dimethyl-N-[3-(methylthio)propyl]-4-piperidinamine](/img/structure/B5216884.png)
![ethyl 6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxylate](/img/structure/B5216894.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-5-bromo-2-chlorobenzamide](/img/structure/B5216897.png)
![N-dibenzo[b,d]furan-3-yl-4-methoxy-3-nitrobenzamide](/img/structure/B5216903.png)
![N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide](/img/structure/B5216907.png)